5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine
Overview
Description
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is widely used in various fields, including pharmaceuticals, agrochemicals, and material sciences, due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chlorination of 2-methyl-3-(trifluoromethyl)pyridine. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through a free radical mechanism, leading to the substitution of the methyl group with a chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups, such as azides, nitriles, or amines.
Oxidation: Pyridine N-oxides.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive towards nucleophiles, allowing the compound to interact with various biological targets, such as enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an effective pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyridine
- 5-Chloro-2-(chloromethyl)pyrimidine
- 5-(Chloromethyl)furan-2-carbonyl chloride
Uniqueness
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced lipophilicity, which are not commonly found in other similar compounds. These properties make it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETYBESERYLQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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